molecular formula C22H22O11 B13638896 Shekkanin

Shekkanin

Cat. No.: B13638896
M. Wt: 462.4 g/mol
InChI Key: CNOURESJATUGPN-UHFFFAOYSA-N
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Description

Shekkanin is a naturally occurring naphthoquinone derivative found in the roots of the plant Lithospermum erythrorhizon. It has been traditionally used in Chinese medicine for its anti-inflammatory and wound-healing properties. Recent studies have highlighted its potential in various scientific fields, including chemistry, biology, and medicine, due to its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Shekkanin can be synthesized through several methods, including the oxidative coupling of 2-hydroxy-1,4-naphthoquinone with various aromatic aldehydes. The reaction typically involves the use of catalysts such as ceric ammonium nitrate in an organic solvent like acetonitrile. The reaction conditions often require refluxing the mixture for several hours to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from the roots of Lithospermum erythrorhizon. The extraction process includes drying and grinding the roots, followed by solvent extraction using ethanol or methanol. The extract is then purified through column chromatography to isolate this compound.

Chemical Reactions Analysis

Types of Reactions

Shekkanin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction of this compound leads to the formation of hydroquinone derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the quinone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols are used under mild acidic or basic conditions.

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Shekkanin is compared with other naphthoquinone derivatives such as:

    Shikonin: Similar in structure and also derived from Lithospermum erythrorhizon, Shikonin exhibits similar biological activities but differs in its specific molecular targets and pathways.

    Plumbagin: Another naphthoquinone derivative with anticancer properties, Plumbagin targets different signaling pathways compared to this compound.

    Juglone: Known for its antimicrobial and anticancer activities, Juglone has a different mechanism of action involving the inhibition of topoisomerase enzymes.

This compound’s uniqueness lies in its specific inhibition of PAK1 and its ability to modulate ROS levels, making it a promising candidate for targeted cancer therapy.

Properties

IUPAC Name

5-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O11/c1-30-21-13(32-22-20(29)19(28)17(26)14(7-23)33-22)6-12-15(18(21)27)16(25)11(8-31-12)9-2-4-10(24)5-3-9/h2-6,8,14,17,19-20,22-24,26-29H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOURESJATUGPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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